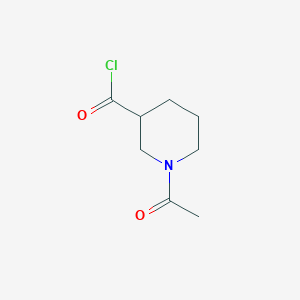

1-Acetylpiperidine-3-carbonyl chloride

Description

Strategic Importance and Scope in Advanced Chemical Transformations

The strategic importance of 1-acetylpiperidine-3-carbonyl chloride in organic synthesis is primarily derived from the piperidine (B6355638) scaffold it contains. Functionalized piperidine rings are prevalent structural motifs in a vast number of natural alkaloids and synthetic pharmaceuticals. rsc.org The piperidine core is a key component in many drugs due to its ability to interact with biological targets and its favorable pharmacokinetic properties. The specific substitution pattern on the piperidine ring can significantly influence the biological activity and physical properties of a molecule. nbinno.com

The presence of the acyl chloride group at the 3-position offers a reactive handle for introducing a wide range of functionalities through nucleophilic acyl substitution reactions. This allows for the construction of amides, esters, and ketones, which are fundamental linkages in many organic molecules. For instance, reaction with amines leads to the formation of amides, a common functional group in drug candidates. This versatility makes this compound and similar structures valuable in the creation of chemical libraries for drug discovery, enabling the systematic exploration of structure-activity relationships (SARs). nbinno.com The acetyl group on the piperidine nitrogen modulates the ring's electronic properties and can influence its conformational preferences, which in turn can affect binding to biological targets. nbinno.com

Evolution of Acyl Chloride Chemistry within Nitrogen Heterocyclic Frameworks

The chemistry of acyl chlorides has been a cornerstone of organic synthesis for over a century, valued for their high reactivity in acylation reactions. wikipedia.org Acyl chlorides are reactive derivatives of carboxylic acids and can be readily prepared from them using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides (PCl₃, PCl₅). chemguide.co.uk The general transformation of a carboxylic acid to an acyl chloride is a fundamental and widely practiced reaction in organic chemistry. libretexts.org

The application of acyl chloride chemistry to nitrogen heterocyclic frameworks, such as piperidine, has been instrumental in the development of complex molecules, including pharmaceuticals and agrochemicals. The introduction of an acyl chloride group onto a nitrogen-containing ring provides a powerful tool for derivatization. acs.org Early methods focused on simple acylation reactions, but over time, more sophisticated strategies have been developed to perform these transformations with greater selectivity and in the presence of other sensitive functional groups. The use of milder reagents and catalytic methods has expanded the scope of acyl chloride chemistry within these frameworks. wikipedia.org

The synthesis of this compound would typically proceed from its corresponding carboxylic acid, 1-acetylpiperidine-3-carboxylic acid. The conversion of the carboxylic acid to the acyl chloride is a standard procedure, often achieved by treatment with thionyl chloride or oxalyl chloride. stackexchange.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org The resulting acyl chloride is a highly reactive species, readily undergoing attack by nucleophiles at the electrophilic carbonyl carbon. libretexts.org This reactivity is central to its utility as a synthon in the construction of more elaborate molecular architectures.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its precursor.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂ClNO₂ |

| Molecular Weight | 189.64 g/mol |

| Appearance | Expected to be a solid or liquid |

| Precursor | 1-Acetylpiperidine-3-carboxylic acid |

| CAS Number of Precursor | 2637-76-5 |

Synthetic Overview

The synthesis of this compound is conceptually straightforward, relying on well-established chemical transformations.

| Step | Reactant | Reagent | Product |

| 1 | Piperidine-3-carboxylic acid | Acetic anhydride | 1-Acetylpiperidine-3-carboxylic acid |

| 2 | 1-Acetylpiperidine-3-carboxylic acid | Thionyl chloride or Oxalyl chloride | This compound |

This two-step process highlights the direct conversion of a readily available starting material into the highly reactive acyl chloride, primed for use in further synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2/c1-6(11)10-4-2-3-7(5-10)8(9)12/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVROXTKZHRSWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640574 | |

| Record name | 1-Acetylpiperidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781664-53-7 | |

| Record name | 1-Acetylpiperidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetylpiperidine 3 Carbonyl Chloride and Precursors

Regioselective Synthesis of 1-Acetylpiperidine-3-carboxylic Acid

1-Acetylpiperidine-3-carboxylic acid, also known as N-Acetylnipecotic Acid, is a key intermediate in the synthesis of the target compound. tcichemicals.com Its chemical formula is C8H13NO3 with a molecular weight of 171.19 g/mol . adventchembio.com

Comprehensive Analysis of Synthetic Pathways

The synthesis of piperidine (B6355638) carboxylic acid derivatives often involves complex pathways to ensure the correct placement of the carboxyl group, a concept known as regioselectivity. While specific pathways for the 3-carboxyl variant are proprietary and detailed in patented literature, general approaches for similar structures, such as 1-Acetylpiperidine-4-carboxylic acid, can provide insight. nih.govnih.gov These methods often start from a commercially available piperidine derivative, which is then acetylated and subsequently carboxylated. The challenge lies in directing the carboxylation to the 3-position of the piperidine ring.

Asymmetric synthesis techniques, such as the Michael addition, are employed in creating stereochemically specific pyrrolidine-3-carboxylic acid derivatives, which could be conceptually analogous to piperidine synthesis. rsc.org

Optimization of Reaction Parameters and Yields

Optimizing the synthesis of carboxylic acid precursors is crucial for maximizing the final product yield. The optimization of acid-amine coupling reactions, a common step in the synthesis of related compounds, involves screening various catalysts, bases, and solvents. researchgate.net For instance, the choice of catalyst and base can dramatically affect reaction time and yield.

Interactive Table: Optimization of a generic acid-amine coupling reaction. researchgate.net

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DCC | DMAP | DMF | 90 | 24 | 45 |

| 2 | DCC | DMAP | DCM | 60 | 24 | 20 |

| 3 | HATU | DMAP | THF | 90 | 16 | 38 |

| 4 | HATU | DIPEA | THF | RT | 1 | 77 |

DCC: N,N′-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane (B109758), HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, DIPEA: N,N-Diisopropylethylamine, THF: Tetrahydrofuran, RT: Room Temperature.

This table illustrates how changing parameters like the catalyst from DCC to HATU and the base from DMAP to DIPEA, while also adjusting the solvent and temperature, can significantly improve the yield and reduce the reaction time.

Conversion of Carboxylic Acid to 1-Acetylpiperidine-3-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. This is typically achieved using a chlorinating agent. rsc.org

Utilization of Chlorinating Reagents (e.g., Thionyl Chloride, Oxalyl Chloride)

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for converting carboxylic acids to their corresponding acid chlorides. libretexts.orgchemguide.co.uk Thionyl chloride is a versatile and powerful chlorinating agent. researchgate.net The reaction with a carboxylic acid produces the acyl chloride along with sulfur dioxide and hydrogen chloride gases, which are volatile and easily removed from the reaction mixture. chemguide.co.uk

Oxalyl chloride is often used with a catalyst, such as N,N-dimethylformamide (DMF), and is considered a milder and more selective reagent than thionyl chloride. wikipedia.orgyoutube.com The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous, simplifying the workup process. libretexts.org Other reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. chemguide.co.ukkhanacademy.org

Mechanistic Considerations of Acid Chloride Formation

With Thionyl Chloride: The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride. youtube.comlibretexts.org This forms a chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group. libretexts.org A chloride ion, which is displaced in the initial step, then acts as a nucleophile and attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide and a chloride ion. youtube.com

With Oxalyl Chloride: When using oxalyl chloride, particularly with a DMF catalyst, the mechanism is slightly different. The DMF first reacts with oxalyl chloride to form a reactive Vilsmeier reagent intermediate. youtube.com The carboxylic acid then attacks this intermediate. A subsequent cascade of reactions, involving nucleophilic attack by the liberated chloride ion, results in the formation of the acid chloride and the regeneration of the DMF catalyst, along with the release of CO₂ and CO gases. libretexts.orgyoutube.com

Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry is increasingly focused on developing environmentally friendly and efficient methods. In the context of acyl chloride synthesis, green chemistry principles can be applied. This includes the use of less toxic solvents and reagents, minimizing waste, and improving energy efficiency.

One approach involves performing reactions in aqueous media or using bio-based solvents like Cyrene™ to replace traditional, more toxic solvents such as dimethylformamide and dichloromethane. tandfonline.comrsc.org For instance, a method for the synthesis of amides from acid chlorides has been developed using a phosphate (B84403) buffer, which is a more environmentally benign solvent system. tandfonline.com While this applies to the reaction of acid chlorides rather than their formation, it highlights the trend towards greener synthetic routes.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing solvent use and waste from purification steps. rsc.org For example, a one-pot synthesis of amides from carboxylic acids using thionyl chloride as both the activating and coupling agent has been reported. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Acetylpiperidine 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

1-Acetylpiperidine-3-carbonyl chloride, as a typical acyl chloride, is characterized by a highly electrophilic carbonyl carbon. This high reactivity is due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime substrate for nucleophilic acyl substitution reactions. chemguide.co.ukdocbrown.info These reactions proceed through a common nucleophilic addition-elimination mechanism. docbrown.infosavemyexams.com The process begins with the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. docbrown.infodocbrown.info Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group, to yield the final substituted product. chemguide.co.uklibretexts.org

Amide Bond Formation with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a robust and efficient method for forming amide bonds. This transformation follows the nucleophilic addition-elimination pathway, where the lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgyoutube.com This initial addition forms a tetrahedral intermediate. pearson.com The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion. chemguide.co.uk A second equivalent of the amine or another base present in the reaction mixture then deprotonates the nitrogen, yielding the neutral amide product and an ammonium (B1175870) chloride salt. docbrown.infoyoutube.com The reaction is typically rapid and often exothermic.

Primary amines react to form secondary amides, while secondary amines yield tertiary amides. hud.ac.uk Due to the formation of hydrochloric acid as a byproduct, a base is required to neutralize it and drive the reaction to completion. pearson.com Often, an excess of the reacting amine serves this purpose. docbrown.info

Interactive Table: Amide Formation Reactions

| Nucleophile (Amine) | Product | Amide Type |

| Ammonia (NH₃) | 1-Acetylpiperidine-3-carboxamide | Primary |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-1-acetylpiperidine-3-carboxamide | Secondary |

| Pyrrolidine (C₄H₉N) | (1-Acetylpiperidin-3-yl)(pyrrolidin-1-yl)methanone | Tertiary |

| Aniline (C₆H₅NH₂) | N-Phenyl-1-acetylpiperidine-3-carboxamide | Secondary |

Esterification with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form esters. savemyexams.comchemguide.co.uk This esterification process is another example of a nucleophilic addition-elimination reaction. chemguide.co.ukchemguide.co.uk The oxygen atom of the alcohol or phenol, with its lone pair of electrons, functions as the nucleophile, attacking the carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate which subsequently eliminates a chloride ion to produce an oxonium ion. docbrown.info A weak base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture to neutralize the hydrogen chloride byproduct, preventing it from protonating the starting alcohol and deactivating it. nih.govasianpubs.org The reaction is generally vigorous and proceeds readily at room temperature. chemguide.co.uk While the reaction works well for primary and secondary alcohols, phenols can also be acylated effectively using this method. iiste.org

Interactive Table: Esterification Reactions

| Nucleophile | Product | Ester Type |

| Ethanol | Ethyl 1-acetylpiperidine-3-carboxylate | Ethyl Ester |

| Isopropanol | Isopropyl 1-acetylpiperidine-3-carboxylate | Isopropyl Ester |

| Phenol | Phenyl 1-acetylpiperidine-3-carboxylate | Phenyl Ester |

| Benzyl Alcohol | Benzyl 1-acetylpiperidine-3-carboxylate | Benzyl Ester |

Reactions with Amidoximes for Heterocycle Synthesis

The reaction between this compound and amidoximes is a key step in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a class of heterocycles with significant interest in medicinal chemistry. ias.ac.inresearchgate.net The synthesis is typically a two-step process that can often be performed in one pot. ias.ac.in First, the amidoxime (B1450833) is O-acylated by the acyl chloride. In this step, the nitrogen or oxygen of the amidoxime acts as a nucleophile, attacking the carbonyl carbon of this compound to form an O-acyl amidoxime intermediate. researchgate.netnih.gov This intermediate is then subjected to cyclodehydration, an intramolecular condensation reaction that eliminates a molecule of water to form the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov This cyclization step often requires heating or the presence of a base. mdpi.com

Interactive Table: Heterocycle Synthesis with Amidoximes

| Amidoxime | Intermediate | Final Product (1,2,4-Oxadiazole) |

| Acetamidoxime | O-(1-Acetylpiperidine-3-carbonyl)acetamidoxime | 3-(1-Acetylpiperidin-3-yl)-5-methyl-1,2,4-oxadiazole |

| Benzamidoxime | O-(1-Acetylpiperidine-3-carbonyl)benzamidoxime | 3-(1-Acetylpiperidin-3-yl)-5-phenyl-1,2,4-oxadiazole |

Hydrolysis and Stability in Protogenic Solvents

Acyl chlorides like this compound are highly reactive towards protogenic solvents such as water. chemistrysteps.com In the presence of water, the compound undergoes rapid hydrolysis to form the corresponding carboxylic acid, 1-acetylpiperidine-3-carboxylic acid, and hydrochloric acid. docbrown.info This reaction proceeds via the nucleophilic addition-elimination mechanism, where a water molecule acts as the nucleophile. docbrown.infolibretexts.org The high reactivity necessitates that this compound be handled under anhydrous conditions to prevent its decomposition. chemistrysteps.com The kinetics of acyl chloride hydrolysis can vary, with potential mechanisms ranging from bimolecular displacement to a unimolecular (SN1) process involving the formation of an acylium ion intermediate, depending on the substrate and solvent conditions. cdnsciencepub.comresearchgate.net For simple acyl chlorides in pure water, the mechanism typically involves the reversible addition of water followed by the ionization of the carbon-chlorine bond. cdnsciencepub.comcdnsciencepub.com

Interactive Table: Hydrolysis Reaction

| Reactant | Solvent | Product(s) |

| This compound | Water (H₂O) | 1-Acetylpiperidine-3-carboxylic acid + Hydrochloric acid (HCl) |

Carbonyl Reactivity Beyond Acylation

Reductive Transformations of the Carbonyl Moiety

The carbonyl group of this compound can undergo reductive transformations to yield either aldehydes or primary alcohols, depending on the reducing agent employed. chemistrysteps.com

Reduction to Primary Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), will reduce the acyl chloride to a primary alcohol. chemistrysteps.comtandfonline.com The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting acyl chloride and is therefore immediately reduced further to the alcohol. chemistrysteps.comyoutube.com An excess of the reducing agent is used to ensure the reaction goes to completion. chemistrysteps.com

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. orgoreview.comblogspot.com Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a commonly used reagent for this purpose. chemistrysteps.comlibretexts.orglibretexts.org This modified hydride source reacts more rapidly with the highly reactive acyl chloride than with the resulting aldehyde, allowing for the isolation of the aldehyde product, especially when the reaction is carried out at low temperatures (e.g., -78 °C). chemistrysteps.comblogspot.comlibretexts.org

Interactive Table: Reduction of this compound

| Reducing Agent | Product | Product Type | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | (1-Acetylpiperidin-3-yl)methanol | Primary Alcohol | Excess reagent |

| Sodium borohydride (NaBH₄) | (1-Acetylpiperidin-3-yl)methanol | Primary Alcohol | Excess reagent |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | 1-Acetylpiperidine-3-carbaldehyde | Aldehyde | Low temperature (-78 °C) |

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Type Reactions with Analogy to 4-isomer)

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, facilitating the introduction of an acyl group onto an aromatic ring. libretexts.org This reaction typically involves the activation of an acyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion. chemguide.co.uk This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an aryl ketone after a deprotonation step that restores aromaticity. youtube.commasterorganicchemistry.com

While specific studies detailing the Friedel-Crafts acylation using this compound are not extensively documented in publicly available literature, its reactivity can be inferred by analogy to its 4-isomer, 1-acetylpiperidine-4-carbonyl chloride, and from the well-established principles of the reaction mechanism. The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. minia.edu.eg

The general mechanism for the Friedel-Crafts acylation is a two-step process:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, weakening the carbon-chlorine bond and leading to its cleavage. This generates a resonance-stabilized acylium ion. khanacademy.org

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a cyclohexadienyl cation intermediate, also known as a sigma complex, which is resonance-stabilized. youtube.com

Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. chemguide.co.uk

An analogous reaction is described in patent KR101476777B1, which details a Friedel-Crafts coupling involving piperidine-4-carbonyl chloride and 1-acetylpiperidine (B1204225), catalyzed by AlCl₃. This suggests that the N-acetylpiperidine moiety does not inhibit the formation of the necessary acylium ion for the reaction to proceed. A crucial aspect of this type of reaction is the deactivation of the product; the resulting ketone is less reactive than the initial aromatic compound, which prevents multiple acylations from occurring. minia.edu.eg

Table 1: Key Steps in the Friedel-Crafts Acylation of an Aromatic Compound with this compound

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of Acylium Ion | This compound, Lewis Acid (e.g., AlCl₃) | 1-Acetylpiperidine-3-ylium cation |

| 2 | Electrophilic Attack | Aromatic Ring, Acylium Ion | Sigma Complex (Cyclohexadienyl cation) |

| 3 | Deprotonation | Sigma Complex, [AlCl₄]⁻ | 1-Acetyl-3-aroylpiperidine, HCl, AlCl₃ |

The reactivity of the aromatic substrate is a critical factor, with electron-donating groups enhancing the rate of reaction and electron-withdrawing groups diminishing it. minia.edu.eg The choice of solvent is also important, with non-polar solvents like dichloromethane (B109758) often being employed.

Advanced Mechanistic Insights

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are scarce in the available scientific literature. However, general principles from computational and experimental studies on related systems can provide valuable insights.

For the subsequent reactions of the acyl chloride, such as the Friedel-Crafts acylation, the rate-determining step is generally the electrophilic attack of the acylium ion on the aromatic ring. The kinetics of this step are influenced by several factors:

Concentration of Reactants: The rate is dependent on the concentrations of both the aromatic substrate and the acylium ion.

Nature of the Aromatic Substrate: Electron-rich aromatic compounds will react faster.

Lewis Acid Catalyst: The strength and concentration of the Lewis acid affect the equilibrium concentration of the acylium ion. researchgate.net

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.

Table 2: Estimated Thermodynamic and Kinetic Parameters for a Typical Friedel-Crafts Acylation

| Parameter | Description | Estimated Value/Influence |

|---|---|---|

| ΔG‡ (Activation Energy) | Energy barrier for the rate-determining step (electrophilic attack) | Moderate; Decreases with more nucleophilic arenes |

| ΔH (Enthalpy Change) | Overall heat of reaction | Exothermic |

| ΔS (Entropy Change) | Change in disorder of the system | Generally small or slightly negative |

| Rate Law | Dependence of rate on reactant concentrations | Rate = k[Arene][Acylium Ion] |

Elucidation of Reaction Intermediates and Transition States

The primary reactive intermediate in the Friedel-Crafts acylation is the acylium ion . This species is generated by the interaction of the acyl chloride with the Lewis acid catalyst. The acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. minia.edu.eg This resonance stabilization is significant and prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. minia.edu.eg

The transition state of the rate-determining step involves the formation of the new carbon-carbon bond between the aromatic ring and the acylium ion. Computational studies on related electrophilic aromatic substitutions provide a model for this transition state. It would involve the approach of the acylium ion to the π-system of the aromatic ring, leading to the formation of the sigma complex , also known as the Wheland intermediate. youtube.com This intermediate is a true energy minimum on the reaction pathway, unlike the transition state which is an energy maximum.

DFT calculations have been employed to investigate the structures of intermediates and transition states in various organic reactions, including those involving Lewis acid-carbonyl interactions and reactions of piperidine (B6355638) derivatives. acs.orgresearchgate.net For the Friedel-Crafts acylation involving this compound, the transition state for the electrophilic attack would be characterized by:

Partial bond formation between a carbon atom of the aromatic ring and the carbonyl carbon of the acylium ion.

A partial positive charge distributed across the aromatic ring.

A geometry where the plane of the aromatic ring is beginning to distort from planarity.

Following the formation of the sigma complex, a second transition state is traversed during the deprotonation step, which leads to the final product and the regeneration of the catalyst. This step has a much lower activation energy than the initial electrophilic attack.

Table 3: Intermediates and Transition States in the Friedel-Crafts Acylation Pathway

| Species | Type | Key Structural Features |

|---|---|---|

| Acylium Ion | Intermediate | Linear R-C≡O⁺ structure, resonance stabilized |

| Transition State 1 (TS1) | Transition State | Partial C-C bond formation, delocalized positive charge |

| Sigma Complex (Wheland Intermediate) | Intermediate | sp³ hybridized carbon in the ring, positive charge delocalized over the remaining π-system |

| Transition State 2 (TS2) | Transition State | Partial C-H bond breaking |

Applications of 1 Acetylpiperidine 3 Carbonyl Chloride in the Construction of Complex Organic Architectures

Role in Target-Oriented Synthesis

The utility of 1-acetylpiperidine-3-carbonyl chloride as a versatile synthetic intermediate is well-documented in the construction of complex organic frameworks. Its acyl chloride functionality provides a reactive handle for a multitude of chemical transformations, enabling the strategic assembly of target molecules with high precision and efficiency.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The electrophilic nature of the carbonyl chloride group in this compound makes it an ideal reactant for condensation reactions with various nucleophiles to form new nitrogen-containing heterocyclic rings. A notable application is its use in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. For instance, it can be reacted with N-hydroxynicotinimidamide. unimi.it In this type of reaction, the acyl chloride first reacts with the hydroxyamidine to form an O-acyl intermediate, which then undergoes a subsequent cyclization and dehydration reaction to yield the stable five-membered oxadiazole ring. This strategy allows for the direct linkage of the N-acetylpiperidine core to a new heterocyclic system, a common approach in the design of novel therapeutic agents.

Construction of Complex Polysubstituted Piperidine (B6355638) Derivatives

The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products. nih.gov this compound provides a direct entry point for creating complex, polysubstituted piperidine derivatives. The carbonyl group at the 3-position can be transformed into a wide range of other functionalities. For example, the acyl chloride can be used in Friedel-Crafts acylation reactions to attach the piperidine moiety to aromatic systems, or it can be converted into amides, esters, and ketones through reactions with amines, alcohols, and organometallic reagents, respectively. These subsequent modifications are crucial for exploring the structure-activity relationships (SAR) of new drug candidates, allowing for the fine-tuning of their pharmacological properties by altering the substituents on the piperidine core.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The true value of this compound is most evident in its role as a key intermediate in the synthesis of compounds with significant pharmacological relevance. Its structure is frequently incorporated into molecules designed to interact with specific biological targets.

Precursor for Nicotinic Acetylcholine (B1216132) Receptor Modulators

Nicotinic acetylcholine receptors (nAChRs) are important targets for a variety of neurological and psychiatric disorders. The N-acetylpiperidine moiety is a recognized pharmacophore for ligands that bind to these receptors. This compound has been utilized as a precursor in the synthesis of novel ligands targeting the α4β2 nAChR subtype. unimi.it In one documented synthetic route, the compound was reacted with an N-hydroxynicotinimidamide intermediate to create a molecule featuring a 1,2,4-oxadiazole linker between the piperidine and a pyridine (B92270) ring, a common structural motif in nAChR modulators. unimi.it The ability to readily introduce the N-acetylated piperidine ring via the reactive acyl chloride is a key advantage in the rapid generation of ligand libraries for screening and optimization.

Table 1: Application in nAChR Ligand Synthesis

| Precursor | Reagent | Resulting Moiety | Target |

|---|

Building Block for Soluble Epoxide Hydrolase (sEH) Inhibitor Analogues

While specific examples detailing the use of the 3-carbonyl chloride isomer in the synthesis of soluble epoxide hydrolase (sEH) inhibitors are not prevalent in readily available literature, the closely related 4-substituted isomer, N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (B33335), is a well-established and potent sEH inhibitor. This highlights the general importance of the N-acetylpiperidine scaffold in the design of sEH inhibitors. The synthetic strategies employed for the 4-isomer, which involve coupling the piperidine moiety to another fragment (often via an amide or urea linkage), are directly applicable to the 3-isomer. Therefore, this compound remains a valuable building block for creating novel analogues and libraries of potential sEH inhibitors, which are of interest for treating inflammatory and cardiovascular diseases.

Synthesis of Other Biologically Active Piperidine Derivatives

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, found in drugs targeting a vast range of diseases. nih.gov The reactivity of this compound makes it a versatile tool for synthesizing diverse biologically active derivatives beyond nAChR modulators and sEH inhibitors. Its ability to readily form stable amide bonds allows it to be coupled with various amines, peptides, and other complex fragments to generate new chemical entities. This adaptability allows researchers to incorporate the N-acetylpiperidine-3-carboxamide structure into novel molecular designs aimed at targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, facilitating the exploration of new therapeutic avenues.

Contribution to Agrochemical Research and Development

While direct research specifically detailing the use of this compound in agrochemical development is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The piperidine ring is a crucial scaffold in many pesticides, including fungicides, insecticides, and herbicides. The reactivity of the acyl chloride group allows for the straightforward introduction of the acetylated piperidine moiety into larger, more complex molecules, making it a potentially valuable building block for novel agrochemicals.

The isomeric compound, 1-acetylpiperidine-4-carbonyl chloride, is recognized as an important intermediate in the synthesis of active ingredients for pesticides. biosynce.com This suggests a strong potential for the 3-carbonyl isomer to serve a similar role. The synthesis of new agrochemicals often involves creating libraries of related compounds to study structure-activity relationships (SAR). This compound could be employed to generate novel derivatives for screening, where the specific substitution pattern of the piperidine ring can influence the compound's biological activity, selectivity, and pharmacokinetic properties.

For instance, in the development of fungicides, intermediates containing a piperidine structure are used to synthesize fungicidal carboxamides. google.com The acyl chloride functionality of this compound would readily react with amines or alcohols of another molecule to form a stable amide or ester linkage, respectively. This is a common strategy in combinatorial chemistry for the rapid synthesis of new potential pesticides.

Table 1: Potential Agrochemical Applications Based on Structural Analogs

| Agrochemical Class | Potential Role of this compound | Rationale |

| Fungicides | Synthesis of novel carboxamide or ester-based fungicides. | The piperidine moiety is a known pharmacophore in fungicides; the acyl chloride group allows for facile amide/ester bond formation. google.com |

| Insecticides | Development of new insecticidal compounds targeting the nervous system. | Piperidine derivatives are scaffolds for various insecticides, including those acting as diacylhydrazine analogues. nih.gov |

| Herbicides | Creation of new herbicidal molecules with unique modes of action. | The piperidine scaffold can be modified to target specific plant enzymes or processes. |

Research into diacylhydrazine derivatives has shown that modifying the chemical scaffold can lead to potent insecticidal activity. nih.gov this compound could be used to synthesize analogs of these insecticides, where the acetylated piperidine ring could modulate the compound's binding affinity to insect receptors.

Potential in Materials Science and Polymer Chemistry Applications

The unique chemical properties of this compound make it an intriguing candidate for applications in materials science and polymer chemistry. The bifunctional nature of the molecule—a reactive acyl chloride group and a stable heterocyclic ring—offers opportunities for its incorporation into polymeric structures to create functional materials with tailored properties.

Acyl chlorides are highly reactive monomers that can participate in various polymerization reactions, most notably condensation polymerization. They can react with difunctional or polyfunctional monomers, such as diols or diamines, to form polyesters and polyamides, respectively. The incorporation of the 1-acetylpiperidine (B1204225) moiety into the polymer backbone or as a pendant group could impart specific characteristics to the resulting material. For example, the polar nature of the acetylpiperidine group could enhance a polymer's hydrophilicity, adhesion, or thermal stability.

Derivatives of the related compound 1-acetylpiperidine are being explored for their use in polymers and other advanced materials. smolecule.com Furthermore, research has shown that piperidine-based structures can be incorporated into bioactive films. For instance, a piperidine derivative has been successfully integrated into sodium alginate/poly(vinyl alcohol) films, which exhibited promising antimicrobial activities. nih.gov This suggests a potential application for polymers functionalized with this compound in the development of materials for biomedical applications, such as wound dressings or coatings for medical devices.

Table 2: Potential Polymer Applications and Resulting Properties

| Polymer Type | Role of this compound | Potential Polymer Properties |

| Polyesters | Co-monomer in condensation polymerization with diols. | Increased thermal stability, altered solubility, potential for creating biodegradable materials. |

| Polyamides | Co-monomer in condensation polymerization with diamines. | Enhanced mechanical strength, introduction of functional sites for further modification. |

| Functional Coatings | Grafting agent to modify surfaces. | Improved surface wettability, introduction of bioactive (e.g., antimicrobial) properties. |

| Bioactive Films | Additive or monomer for creating functional polymer blends. | Development of materials with controlled release or antimicrobial characteristics. nih.gov |

The synthesis of novel monomers containing piperidine rings for radical polymerization has also been reported. researchcommons.org While this compound itself is not a typical monomer for radical polymerization, it could be used to modify other monomers to introduce the acetylpiperidine functionality before polymerization. This versatility allows for the design of a wide range of new polymers with unique chemical and physical properties for advanced applications.

Structural Diversification and Analogues of 1 Acetylpiperidine 3 Carbonyl Chloride

Regioisomeric Comparisons: Insights from 1-Acetylpiperidine-4-carbonyl Chloride Chemistry

The substitution pattern on the piperidine (B6355638) ring profoundly influences a molecule's physical and chemical properties. A direct comparison between 1-acetylpiperidine-3-carbonyl chloride and its regioisomer, 1-acetylpiperidine-4-carbonyl chloride, highlights the significance of the acyl chloride position.

1-Acetylpiperidine-4-carbonyl chloride is a well-documented chemical intermediate. nih.govthermofisher.comcymitquimica.com Its synthesis is typically achieved by treating the corresponding 1-acetylpiperidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction converts the carboxylic acid into the more reactive acid chloride, making it a valuable precursor for creating amide and ester linkages. For instance, it is used in Friedel-Crafts reactions to couple with other aromatic or heterocyclic systems.

The chemistry of this compound, while less extensively documented in readily available literature, follows the same synthetic principles, starting from 1-acetylpiperidine-3-carboxylic acid. However, the difference in the substituent position from C4 to C3 introduces key distinctions:

Steric Hindrance: The C3 position is adjacent to the nitrogen atom and is flanked by methylene (B1212753) groups of the ring, creating a more sterically hindered environment compared to the C4 position. This can affect the rate and feasibility of reactions with bulky nucleophiles.

Electronic Effects: The proximity of the electron-withdrawing acetylated nitrogen atom to the C3 position has a more pronounced inductive effect compared to the more distant C4 position. This can alter the electrophilicity of the carbonyl carbon in the acid chloride.

Conformational Influence: The piperidine ring exists in a chair conformation. A substituent at the C4 position can occupy either an axial or equatorial position with relatively straightforward energetic considerations. A substituent at C3 introduces more complex conformational biases and potential for steric interactions, which can influence its reactivity.

These differences mean that while both isomers serve as acylating agents, their reactivity profiles and suitability for specific synthetic transformations can vary significantly. The choice between a 3-substituted or 4-substituted piperidine core is a critical design element in drug discovery, affecting how the molecule orients itself and binds to a biological target.

Table 1: Comparison of this compound and its C4-Regioisomer

| Feature | This compound | 1-Acetylpiperidine-4-carbonyl Chloride |

|---|---|---|

| IUPAC Name | This compound | 1-acetylpiperidine-4-carbonyl chloride |

| CAS Number | 202937-23-9 (unverified) | 59084-16-1 |

| Molecular Formula | C₈H₁₂ClNO₂ | C₈H₁₂ClNO₂ |

| Position of -COCl | C3 | C4 |

| Relative Steric Hindrance | Higher | Lower |

| Inductive Effect from Nitrogen | More pronounced | Less pronounced |

| Primary Use | Acylating agent for synthesis | Acylating agent for synthesis |

Stereochemical Considerations and Chiral Synthesis Strategies for Piperidine Derivatives

The introduction of a substituent at the C3 position of the piperidine ring (as in this compound) creates a chiral center. Therefore, the compound can exist as a racemic mixture of two enantiomers. In pharmaceutical applications, it is often crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities and metabolic profiles. nih.gov The development of asymmetric syntheses for chiral piperidines is a highly active area of research. researchgate.net

Several strategies have been developed to achieve the stereoselective synthesis of substituted piperidine derivatives, which could be applied to produce enantiomerically pure precursors to this compound. nih.govrsc.org

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For example, the Kwon annulation, a [4+2] annulation of imines with allenes catalyzed by a chiral phosphine, can produce highly functionalized piperidine derivatives with excellent enantioselectivity. acs.org Such methods could be adapted to build the chiral piperidine core.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemistry of a reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, D-arabinopyranosylamine has been used as a chiral auxiliary in domino Mannich-Michael reactions to furnish N-substituted dehydropiperidinones with high diastereoselectivity, which can then be converted into various disubstituted piperidine derivatives. cdnsciencepub.com

Chemo-enzymatic Methods: This strategy combines chemical synthesis with biocatalysis. Enzymes, which are inherently chiral, can catalyze reactions with high regio- and enantioselectivity under mild conditions. nih.gov Researchers have developed chemo-enzymatic cascades involving amine oxidases and ene-imine reductases for the asymmetric dearomatization of activated pyridines to yield a broad range of stereo-defined substituted piperidines. nih.gov

Table 2: Chiral Synthesis Strategies for Piperidine Derivatives

| Strategy | Description | Key Advantage |

|---|---|---|

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. acs.org | High efficiency and atom economy. |

| Chiral Auxiliaries | A recoverable chiral molecule guides the stereoselective formation of a new chiral center. cdnsciencepub.com | Predictable stereochemical control. |

| Chemo-enzymatic Synthesis | Utilizes enzymes for key stereoselective transformations in a synthetic sequence. nih.gov | High enantioselectivity and mild reaction conditions. |

By applying these methods to synthesize an enantiomerically pure form of 1-acetylpiperidine-3-carboxylic acid, one could subsequently convert it to the corresponding chiral this compound.

Isotopic Labeling and Radiosynthesis Applications (e.g., Carbon-11 Chemistry)

Isotopic labeling is a critical tool in pharmaceutical research, particularly for studying drug metabolism (using stable isotopes like ¹³C or ¹⁴C) and for in vivo imaging with Positron Emission Tomography (PET). europa.eu PET imaging requires the incorporation of a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, half-life ≈ 20.4 minutes), into a bioactive molecule. nih.gov The rapid synthesis of ¹¹C-labeled compounds is essential for their use as PET tracers.

Piperidine-containing molecules are frequently developed as PET tracers for imaging neuroreceptors and other biological targets. nih.govnih.gov Therefore, methods for the radiosynthesis of molecules like this compound are of significant interest. There are several potential positions for introducing a Carbon-11 label into this molecule:

¹¹C-Labeling of the Acetyl Group: The N-acetyl group is a common site for radiolabeling. This can be achieved by reacting the piperidine-3-carbonyl chloride precursor with a ¹¹C-labeled acetylating agent, such as [¹¹C]acetyl chloride. This agent can be synthesized from cyclotron-produced precursors like [¹¹C]CO₂ or [¹¹C]CH₄.

¹¹C-Labeling of the Carbonyl Group: Labeling the C3-carbonyl group is more challenging but offers a different metabolic fate for the radiolabel. One potential route involves the use of [¹¹C]CO₂. nih.gov Advanced methods have been developed for the rapid, one-pot synthesis of [carbonyl-¹¹C]formamides from primary amines and [¹¹C]CO₂. nih.govresearchgate.net Conceptually, similar carbonylation chemistry could be explored to incorporate [¹¹C]CO or [¹¹C]CO₂ into the piperidine ring at the C3 position at a precursor stage, which is then converted to the acid chloride. For example, new methods for O-[¹¹C]methylation using [¹¹C]CH₃OTf are common for preparing PET tracers. researchgate.net

The short half-life of ¹¹C necessitates extremely fast, high-yield, and automated synthesis procedures. The development of such a radiosynthesis would enable the use of this compound as a reactive intermediate for producing novel PET tracers to study biological processes in vivo.

Analytical Methodologies for Comprehensive Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "1-Acetylpiperidine-3-carbonyl chloride". Through ¹H, ¹³C, and 2D NMR experiments, a detailed picture of the compound's atomic connectivity and stereochemistry can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would be expected to show distinct signals corresponding to the acetyl and piperidine (B6355638) ring protons. The acetyl group's methyl protons would likely appear as a sharp singlet. The protons on the piperidine ring would exhibit more complex splitting patterns due to spin-spin coupling. The proton at the C3 position, being adjacent to the electron-withdrawing carbonyl chloride group, would be shifted downfield. The presence of rotational isomers (rotamers) due to the amide bond could lead to the observation of two sets of signals for the piperidine ring protons, indicating restricted rotation at room temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the two carbonyl carbons (one from the acetyl group and one from the carbonyl chloride), the acetyl methyl carbon, and the five distinct carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons would be influenced by the positions of the acetyl and carbonyl chloride substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals unambiguously. A COSY spectrum would reveal the coupling relationships between adjacent protons in the piperidine ring, allowing for the tracing of the spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H connectivities.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 | ~21 |

| Piperidine C2-H | Multiplet | ~45-50 |

| Piperidine C3-H | Multiplet (downfield) | ~50-55 |

| Piperidine C4-H | Multiplet | ~25-30 |

| Piperidine C5-H | Multiplet | ~25-30 |

| Piperidine C6-H | Multiplet | ~45-50 |

| Acetyl C=O | - | ~169 |

| Carbonyl Chloride C=O | - | ~175 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of "this compound" with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to undergo characteristic fragmentation pathways. Common fragmentation would likely involve the loss of the chlorine atom, the carbonyl chloride group, or the acetyl group. The piperidine ring itself could also undergo cleavage. Analysis of these fragment ions helps to piece together the structure of the parent molecule. wvu.eduresearchgate.net

Interactive Data Table: Predicted HRMS Data and Major Fragments

| Species | Predicted Exact Mass | Description |

| [M]+ | C₈H₁₂ClNO₂ | Molecular Ion |

| [M-Cl]+ | C₈H₁₂NO₂ | Loss of Chlorine |

| [M-COCl]+ | C₇H₁₂NO | Loss of Carbonyl Chloride |

| [M-COCH₃]+ | C₆H₁₁ClNO | Loss of Acetyl Group |

| [C₅H₁₀N]+ | C₅H₁₀N | Piperidine Ring Fragment |

Advanced Chromatographic Separations (HPLC, GC, UPLC) and Purity Profiling

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of "this compound". epa.gov These methods separate the target compound from any impurities, starting materials, or byproducts.

For a polar compound like "this compound", reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection is typically achieved using a UV detector.

Gas chromatography could also be employed, particularly for assessing volatile impurities. A GC analysis of the related compound, 1-acetylpiperidine-4-carbonyl chloride, has indicated the potential for achieving high purity, with assays showing ≥96.0%. thermofisher.com

The purity profile obtained from these chromatographic methods is crucial for quality control and for ensuring the reliability of data in subsequent applications.

Interactive Data Table: Illustrative Chromatographic Conditions

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | Capillary, e.g., DB-5, 30 m x 0.25 mm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | Flame Ionization Detector (FID) |

| Temperature | Ambient | Temperature Programmed |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If "this compound" can be obtained as a suitable single crystal, X-ray crystallography can provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. This technique would also reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govmdpi.com

While specific X-ray diffraction data for "this compound" is not publicly available, this method remains the gold standard for unambiguous solid-state structure determination. The resulting crystal structure would provide invaluable insights into the molecule's steric and electronic properties.

Theoretical and Computational Approaches to 1 Acetylpiperidine 3 Carbonyl Chloride Chemistry

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of molecules. For 1-Acetylpiperidine-3-carbonyl chloride, these studies can illuminate the interplay between the N-acetyl group, the piperidine (B6355638) ring, and the carbonyl chloride moiety.

The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org The presence of the N-acetyl and 3-carbonyl chloride substituents introduces conformational complexities and electronic perturbations. DFT calculations on piperidine derivatives have shown that substituents can significantly influence the electronic and structural properties of the ring. researchgate.netresearchgate.net

The N-acetyl group, with its resonance delocalization, affects the electron density on the nitrogen atom and, by extension, the entire piperidine ring. This can modulate the ring's conformational preferences and basicity. The carbonyl chloride group at the 3-position is a strong electron-withdrawing group, which significantly polarizes the C-Cl and C=O bonds. studymind.co.uklibretexts.org This polarization renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org

Computational studies on simpler acyl chlorides, such as acetyl chloride, have established that the carbonyl carbon carries a significant partial positive charge, making it a prime target for nucleophiles. nih.gov By analogy, the carbonyl carbon in this compound is expected to be highly activated.

Key electronic parameters that can be derived from quantum mechanical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the LUMO is expected to be localized on the carbonyl chloride group, highlighting its role as the primary site for nucleophilic attack.

The following table presents representative data from DFT calculations on related piperidine derivatives to illustrate the type of information that can be obtained.

| Parameter | Value (Illustrative) | Significance for this compound |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons; localized on the carbonyl chloride. |

| HOMO-LUMO Gap | 6.3 eV | Reflects the chemical reactivity; a smaller gap suggests higher reactivity. |

| Mulliken Charge on Carbonyl Carbon | +0.65 e | A high positive charge confirms the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Actual values would require specific DFT calculations for this compound.

Molecular Modeling and Docking Studies for Derivative Design

Molecular modeling and docking are powerful computational techniques used in drug discovery and materials science to design and evaluate new molecules with desired properties. Starting from this compound, a diverse library of derivatives can be synthesized, primarily through reactions of the acyl chloride group to form amides, esters, and other functional groups. savemyexams.comsavemyexams.com

Molecular docking studies are instrumental in predicting the binding affinity and orientation of these derivatives within the active site of a biological target, such as an enzyme or receptor. researchgate.netdntb.gov.ua This approach is widely used for designing potent and selective inhibitors. For instance, studies on piperidine carboxamide derivatives have successfully employed docking to understand their interactions with targets like anaplastic lymphoma kinase (ALK), aiding in the design of novel anticancer agents. researchgate.net

The general workflow for such a study would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structures of the designed derivatives of this compound and optimizing their geometries.

Docking Simulation: Using a docking program to place the ligands into the active site of the receptor and score their binding poses based on a scoring function that estimates the binding free energy.

Analysis of Results: Examining the predicted binding modes to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

The insights gained from docking studies can guide the synthetic efforts towards derivatives with improved potency and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a derivative with a suitable hydrophobic group can be designed to fill that pocket and enhance binding.

The following table illustrates the kind of data that can be generated from a molecular docking study of hypothetical derivatives of this compound against a generic kinase target.

| Derivative | Docking Score (kcal/mol) | Key Interactions |

| Methyl Amide | -7.2 | Hydrogen bond with backbone NH of Alanine. |

| Aniline Amide | -8.5 | Hydrogen bond with Alanine; Pi-pi stacking with Phenylalanine. |

| Benzyl Amide | -8.1 | Hydrogen bond with Alanine; Hydrophobic interaction with Leucine. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway Calculations and Transition State Energetics

Computational chemistry provides the means to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a primary reaction of interest is the nucleophilic acyl substitution at the carbonyl chloride group. libretexts.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org

The generally accepted mechanism for this reaction involves the nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comkhanacademy.org However, computational studies on simple acyl chlorides have also suggested the possibility of a concerted SN2-like mechanism in some cases. nih.gov

Reaction pathway calculations, typically performed using DFT, can map out the potential energy surface of the reaction. This allows for the determination of the geometries and energies of the reactants, transition states, intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

For the reaction of this compound with a nucleophile (e.g., an amine to form an amide), computational studies can provide valuable data such as:

The geometry of the transition state, revealing the bond-forming and bond-breaking processes.

The activation energy, which can be used to predict the reaction rate.

The following table provides hypothetical energetic data for the reaction of this compound with methylamine, based on typical values for such reactions.

| Parameter | Energy (kcal/mol) | Description |

| Activation Energy (Ea) | 12.5 | The energy barrier that must be overcome for the reaction to proceed. |

| Energy of Tetrahedral Intermediate | -5.0 | The relative energy of the intermediate, indicating its stability. |

| Overall Reaction Enthalpy (ΔH) | -20.0 | The net energy change of the reaction, indicating an exothermic process. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific calculations for the given reaction.

By performing these calculations for a range of nucleophiles, it is possible to predict their relative reactivities towards this compound and to understand how the electronic and steric properties of the nucleophile influence the reaction energetics.

Future Prospects and Emerging Research Frontiers

Catalytic and Asymmetric Transformations utilizing 1-Acetylpiperidine-3-carbonyl Chloride

The development of novel catalytic and asymmetric transformations is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecules. While specific catalytic applications for this compound are not yet extensively documented, its structure is well-suited for exploration in this domain. The acyl chloride moiety is a highly reactive electrophile, prime for engaging with various nucleophiles. The future in this area lies in harnessing this reactivity under catalytic, and particularly asymmetric, conditions.

Research efforts are anticipated to focus on several key areas:

Kinetic Resolution: The chiral piperidine (B6355638) backbone allows for the possibility of dynamic kinetic resolution of racemic mixtures. Catalytic systems could be designed to selectively react with one enantiomer of a chiral nucleophile, leaving the other unreacted and thereby achieving separation.

Desymmetrization Reactions: For prochiral nucleophiles, chiral catalysts could orchestrate a highly enantioselective addition to the carbonyl group of this compound, creating new stereocenters with high fidelity.

Catalyst-Controlled Diastereoselection: In reactions with chiral nucleophiles, the inherent diastereoselectivity can be either enhanced or overturned by a suitable chiral catalyst, providing access to a wider range of stereoisomeric products.

The piperidine ring itself is a crucial structural motif in many pharmaceuticals, and methods for its enantioselective functionalization are of high value. snnu.edu.cn Rhodium-catalyzed asymmetric carbometalation, for example, has been used to create enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. snnu.edu.cn Future work could see this compound used as a key building block in multi-step syntheses that employ such catalytic strategies to build stereochemically rich molecules. newswise.com

Table 1: Prospective Catalytic Systems for Asymmetric Transformations

| Catalytic Approach | Catalyst Type | Potential Nucleophile | Desired Outcome |

| Asymmetric Acylation | Chiral Phosphine or Amine | Prochiral diols, secondary alcohols | Enantioselective ester formation, Kinetic resolution |

| Friedel-Crafts Acylation | Chiral Lewis Acid (e.g., Cu-BOX, Sc-PyBOX) | Aromatic/Heteroaromatic compounds | Enantioselective C-C bond formation |

| Reductive Coupling | Chiral Transition Metal Complex (e.g., Rh, Ir) | Alkenes, Alkynes | Stereoselective formation of ketones |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The landscape of drug discovery has been revolutionized by the advent of automated synthesis and high-throughput screening (HTS). nih.gov These platforms enable the rapid generation and evaluation of vast libraries of compounds, accelerating the identification of new therapeutic leads. thermofisher.com this compound, as a reactive building block, is an ideal candidate for integration into these workflows.

The utility of this compound in automated platforms stems from several key attributes:

Reactivity: The acyl chloride functional group undergoes rapid and often high-yielding reactions with a wide array of nucleophiles (alcohols, amines, thiols), which is conducive to the fast reaction times required in automated synthesis.

Versatility: By reacting it with diverse libraries of nucleophiles, a large and structurally varied library of amide and ester derivatives can be generated from a single, common intermediate.

Scaffold Hopping: The piperidine core is a "privileged" scaffold in medicinal chemistry, frequently appearing in approved drugs. nih.gov Using this compound in library synthesis allows for the creation of novel molecules that still occupy a biologically relevant chemical space. nih.govyork.ac.uk

A typical automated workflow could involve dispensing solutions of this compound into a multi-well plate, followed by the addition of a library of diverse amine or alcohol building blocks. After a short reaction time, the resulting products could be directly subjected to HTS assays without the need for extensive purification, a "direct-to-biology" approach. acs.org This strategy significantly shortens the design-make-test cycle in early-stage drug discovery.

Table 2: Hypothetical Automated Synthesis Workflow

| Step | Action | Technology | Purpose |

| 1. Reagent Plating | Dispense this compound solution into 384-well plates. | Acoustic Liquid Handler | Precise, low-volume dispensing of the core building block. |

| 2. Library Addition | Add unique amine/alcohol building blocks to each well. | Robotic Liquid Handler | Creation of a diverse library of derivatives. |

| 3. Reaction | Incubate plates under controlled conditions. | Automated Incubator | Drive the acylation reaction to completion. |

| 4. Quenching/Dilution | Add quenching agent and assay buffer. | Robotic Liquid Handler | Prepare samples for biological screening. |

| 5. High-Throughput Screening | Transfer plates to an automated screening platform. | HTS Reader (e.g., fluorescence, luminescence) | Biological activity measurement and hit identification. |

Exploration of Bio-orthogonal Reactions and Bioconjugation

Bio-orthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for labeling and studying biomolecules in their natural environment. website-files.comacs.org While highly reactive functional groups like acyl chlorides are generally not considered bio-orthogonal due to their indiscriminate reactivity with biological nucleophiles (e.g., water, lysine (B10760008) side chains), their potential in controlled, ex vivo bioconjugation is an emerging frontier. nih.gov

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid. libretexts.org The high electrophilicity of this compound could be harnessed to modify biomolecules under specific, non-physiological conditions. For example, it could be used to:

Label Purified Proteins: In a controlled laboratory setting (buffered, non-aqueous or partially aqueous conditions), the compound could be used to acylate nucleophilic residues on a protein's surface, such as the ε-amino group of lysine. This would attach the acetylpiperidine moiety as a chemical tag for further studies.

Functionalize Biomaterials: It could be used to modify the surface of biocompatible polymers or materials that possess amine or hydroxyl groups, altering their surface properties or preparing them for subsequent attachment of other molecules.

The primary challenge is controlling the reactivity to achieve site-selectivity and avoid denaturation of the biomolecule. Future research may focus on developing derivatives of this compound where the reactivity of the acyl chloride is attenuated, or on using advanced protecting group strategies to unmask its reactivity only at the desired time and location, bringing it closer to the realm of true bio-orthogonal applications. nih.gov

Table 3: Potential Applications in Bioconjugation

| Application Area | Biomolecule Target | Conjugation Goal | Key Challenge |

| Protein Labeling | Purified enzymes, antibodies | Introduction of a small molecule tag for detection or functional modulation. | Controlling reactivity to prevent protein denaturation and non-specific labeling. |

| Surface Modification | Amine-functionalized hydrogels | Altering surface hydrophobicity or providing a handle for further functionalization. | Ensuring stability of the resulting ester/amide bond under physiological conditions. |

| Linker Chemistry | Drug-Linker Conjugates | Covalent attachment of a payload molecule to a linker for targeted delivery. | High reactivity may lead to instability; requires carefully controlled conditions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-acetylpiperidine-3-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves acylating piperidine derivatives using acetyl chloride or anhydride under anhydrous conditions. For example, analogous compounds like 1-acetyl-4-piperidinecarbanyl chloride are synthesized via base-mediated reactions (e.g., sodium hydride or potassium carbonate) followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization may include temperature control (0–5°C to prevent side reactions), solvent selection (dry dichloromethane or THF), and stoichiometric adjustments of acylating agents.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR peaks with PubChem spectral data for related piperidine derivatives (e.g., shifts for acetyl and carbonyl groups at δ 2.1–2.3 ppm and 170–175 ppm, respectively) .

- HPLC/MS : Monitor purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (e.g., [M+H]+ ~204.6 g/mol) .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat). Quench residues with ice-cold ethanol to neutralize reactive chloride .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or stability of this compound in novel reactions?

- Methodological Answer :

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Template_relevance Reaxys) to predict feasible reaction pathways and side products .

- DFT Calculations : Model transition states for acyl transfer reactions using Gaussian or ORCA software to identify kinetic barriers and optimize catalysts .

Q. What strategies address the lack of ecological toxicity data for this compound in regulatory submissions?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., piperidine hydrochlorides) to estimate persistence, bioaccumulation, and toxicity .

- In Silico Predictions : Apply tools like EPI Suite or TEST to predict biodegradability and EC50 values for aquatic organisms .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential in drug discovery?

- Methodological Answer :

- Target Selection : Focus on enzymes with nucleophilic active sites (e.g., proteases or esterases) due to the compound’s electrophilic carbonyl group.

- Assay Development : Use fluorescence-based inhibition assays (e.g., FRET substrates) and validate with LC-MS to track covalent adduct formation .

Data Contradiction and Validation

Q. How should discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodological Answer :

- Cross-Reference Databases : Compare data from PubChem, CAS Common Chemistry, and ECHA entries. For example, verify melting points against NIST Standard Reference Data .

- Reproduce Experiments : Synthesize the compound using literature protocols (e.g., Strupczewski et al., 1985) and validate via DSC (Differential Scanning Calorimetry) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.